molecular formula C12H14FNO B5962813 N-(1-cyclopropylethyl)-4-fluorobenzamide

N-(1-cyclopropylethyl)-4-fluorobenzamide

Cat. No.: B5962813
M. Wt: 207.24 g/mol
InChI Key: ICGXOKGNLHRRHG-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-4-fluorobenzamide is a chemical compound of interest in chemical biology and agrochemical research. As a carboxamide derivative featuring a fluorinated aromatic ring and a cyclopropylethyl moiety, it belongs to a class of small molecules that are increasingly utilized as targeted tools to probe complex biological systems . Such compounds are valuable for their potential to selectively bind to and modulate the function of specific proteins, such as enzymes or receptors, allowing researchers to study intricate signaling pathways in plants and other organisms . The structural elements of this compound are common in the discovery of new agrochemicals and plant growth regulators, where small molecules can act as conditional modulators of phytohormone signaling to improve traits like stress tolerance or biomass . Researchers can employ this chemical in forward or reverse chemical genetic screens to identify novel biological targets or to explore its effects on specific phenotypic outcomes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-8(9-2-3-9)14-12(15)10-4-6-11(13)7-5-10/h4-9H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGXOKGNLHRRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1 Cyclopropylethyl 4 Fluorobenzamide

Established Synthetic Pathways for N-(1-cyclopropylethyl)-4-fluorobenzamide

The synthesis of this compound typically involves the formation of an amide bond between a carboxylic acid derivative and an amine. The following sections detail the synthesis of the necessary precursors and the subsequent coupling reaction.

Precursor Synthesis and Intermediate Derivatization

A plausible and chemically sound synthetic route to this compound involves the coupling of 4-bromo-3-fluorobenzoic acid with (1R)-1-cyclopropylethanamine. This approach necessitates the prior synthesis or commercial availability of these two key precursors.

The synthesis of substituted benzoic acids like 4-bromo-3-fluorobenzoic acid can be achieved through various organic reactions. nih.gov While specific multi-step syntheses from simple starting materials are possible, these intermediates are often commercially available. nih.gov

The amine precursor, (1R)-1-cyclopropylethanamine, is a chiral amine that can be synthesized through methods such as the asymmetric amination of a corresponding ketone or other established procedures for chiral amine synthesis.

The core of the synthesis lies in the amide bond formation. Based on analogous reactions, such as the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide, a coupling reagent is employed to facilitate the reaction between the carboxylic acid and the amine. researchgate.net In a similar vein, 4-bromo-3-fluorobenzoic acid can be activated and then reacted with (1R)-1-cyclopropylethanamine to yield the target compound. Common coupling agents used for such transformations include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), or other reagents like titanium tetrachloride (TiCl4). researchgate.netresearchgate.net The reaction is typically carried out in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A general representation of this synthetic step is as follows:

4-bromo-3-fluorobenzoic acid + (1R)-1-cyclopropylethanamine --(Coupling Agent)--> this compound

This reaction highlights a common strategy in medicinal chemistry for the synthesis of amide libraries, where variations in both the carboxylic acid and amine components can lead to a diverse range of final compounds.

Optimization of Reaction Conditions and Yield for Benzamide (B126) Formation

The efficiency of benzamide formation is highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of coupling agent, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired amide while minimizing side reactions and the formation of impurities.

Several studies have focused on optimizing amide bond formation. researchgate.netnih.gov For instance, the use of different coupling reagents can significantly impact the yield and purity of the product. A screening of various reagents would be a standard approach to identify the most effective one for the specific combination of 4-bromo-3-fluorobenzoic acid and (1R)-1-cyclopropylethanamine.

The choice of solvent is also critical. It must be able to dissolve the reactants and reagents but should not interfere with the reaction. Dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used solvents for amide coupling reactions. researchgate.net

Temperature control is another important factor. While many amide coupling reactions proceed at room temperature, some may require heating or cooling to achieve optimal results. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

The table below summarizes key variables that can be adjusted to optimize the synthesis of this compound.

ParameterOptionsConsiderations
Coupling Agent DCC, EDC, HATU, HOBt, PyBOP, TiCl4Reactivity, cost, solubility, and ease of byproduct removal.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN)Solubility of reactants, reaction temperature, and compatibility with reagents.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)Neutralize acid byproducts and facilitate the reaction.
Temperature 0 °C to refluxInfluences reaction rate and selectivity. Lower temperatures can reduce side reactions.
Reaction Time Minutes to hoursMonitored by TLC or HPLC to ensure completion and avoid degradation.

By systematically varying these parameters, a high-yield and efficient synthesis of this compound can be developed.

Exploration of Analogues and Structural Modifications Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of analogues. These modifications can be broadly categorized into changes in the fluorobenzamide core and variations in the N-substituent.

Strategies for Modifying the Fluorobenzamide Core

Modifications to the fluorobenzamide core can involve altering the position of the fluorine atom or introducing other substituents onto the benzene (B151609) ring. These changes can significantly influence the electronic properties and three-dimensional shape of the molecule, potentially leading to altered biological activity.

One common strategy is to synthesize analogues with the fluorine atom at different positions (ortho, meta, or para) on the benzamide ring. This can be achieved by starting with the corresponding fluorobenzoic acid isomer. For example, using 2-fluorobenzoic acid or 3-fluorobenzoic acid in the amide coupling reaction would yield the corresponding ortho- or meta-fluoro analogues.

Furthermore, additional substituents such as chloro, bromo, nitro, or methyl groups can be introduced onto the aromatic ring. rsc.org The synthesis of such analogues would typically start from a correspondingly substituted benzoic acid precursor. The introduction of these groups can impact the lipophilicity, polarity, and steric profile of the molecule.

The following table illustrates potential modifications to the fluorobenzamide core:

ModificationStarting Material ExampleResulting Analogue
Fluorine Position Variation2-Fluorobenzoic acidN-(1-cyclopropylethyl)-2-fluorobenzamide
Additional Halogen4-Bromo-2-fluorobenzoic acidN-(1-cyclopropylethyl)-4-bromo-2-fluorobenzamide
Electron-withdrawing Group4-Fluoro-3-nitrobenzoic acidN-(1-cyclopropylethyl)-4-fluoro-3-nitrobenzamide
Electron-donating Group4-Fluoro-3-methylbenzoic acidN-(1-cyclopropylethyl)-4-fluoro-3-methylbenzamide

These strategies allow for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

Introduction of Diverse N-Substituents and Linker Design

Varying the N-substituent provides another avenue for creating a diverse library of analogues. The N-(1-cyclopropylethyl) group can be replaced with a wide range of other alkyl, aryl, or heterocyclic moieties. This is achieved by using different primary or secondary amines in the amide coupling reaction.

For instance, replacing (1R)-1-cyclopropylethanamine with other amines allows for the exploration of different steric and electronic properties at the N-position. This can include linear, branched, or cyclic alkyl amines, as well as arylamines.

The concept of N-benzyl substitution is a known strategy in the design of benzamide-containing compounds. nih.gov For example, in the context of neuroleptic agents, the introduction of a benzyl (B1604629) group on the terminal nitrogen of a linear diamine was shown to enhance activity. nih.gov While a direct synthetic application for the synthesis of the natural product Brassinopride from the this compound scaffold is not explicitly documented in the searched literature, the principle of N-benzyl substitution remains a relevant strategy for modifying the properties of benzamide derivatives. This could involve synthesizing an analogue where the cyclopropylethyl group is replaced by a benzyl or substituted benzyl group.

The design of linkers between the nitrogen and a terminal group is another important aspect. The ethyl linker in this compound can be extended or modified to alter the flexibility and orientation of the substituent.

The table below provides examples of potential N-substituent modifications:

N-Substituent ModificationAmine Reactant ExampleResulting Analogue
Acyclic AlkylIsopropylamineN-isopropyl-4-fluorobenzamide
Cyclic AlkylCyclohexylamineN-cyclohexyl-4-fluorobenzamide
ArylAnilineN-phenyl-4-fluorobenzamide
N-BenzylBenzylamineN-benzyl-4-fluorobenzamide

Through these diverse synthetic strategies, a wide range of analogues based on the this compound scaffold can be generated for further investigation.

Molecular Interactions and Biological System Modulation Mediated by N 1 Cyclopropylethyl 4 Fluorobenzamide and Its Analogs

Investigation of Receptor/Enzyme Binding Modalities

The biological activity of small molecules is intrinsically linked to their ability to bind to and modulate the function of macromolecular targets such as receptors and enzymes. For the fluorobenzamide class of compounds, these interactions are the foundation of their therapeutic potential.

Characterization of Target Engagement Mechanisms

The engagement of a specific molecular target by a drug candidate is a critical first step in its mechanism of action. For fluorobenzamide derivatives, target engagement has been demonstrated across various receptor systems. For instance, a novel fluorobenzamide derivative, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has been shown to possess high binding affinity and selectivity for the 5-HT(1F) receptor. nih.gov This selective binding is a key determinant of its potential therapeutic utility in migraine therapy, as it allows for the modulation of a specific signaling pathway while minimizing off-target effects. nih.gov

Furthermore, the incorporation of fluorine into benzamide (B126) scaffolds can significantly enhance binding affinity to target proteins like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov Studies on fluorinated benzamide derivatives have shown that perfluorination can increase binding affinity compared to non-fluorinated analogs. nih.gov This enhanced binding is attributed to the unique physicochemical properties of fluorine, which can influence ligand conformation and interactions within the binding pocket. nih.gov

Mechanistic Studies of Molecular Action in Preclinical Models

Preclinical models are invaluable for elucidating the molecular mechanisms through which a compound exerts its biological effects. For fluorobenzamide analogs, these studies have provided insights into their mode of action in various disease models. For example, in preclinical models of visceral leishmaniasis, quinazolinone-based acetamide (B32628) derivatives were found to exert their anti-leishmanial effects by inhibiting the PI3K/Akt/CREB signaling axis in host macrophages. nih.gov This leads to a favorable shift in the cytokine balance, promoting a host-protective Th1 response. nih.gov In silico docking studies further suggested that the lead compound could inhibit the Leishmania prolyl-tRNA synthetase, leading to amino acid starvation and programmed cell death of the parasite. nih.gov

Competitive activity-based protein profiling (ABPP) is another powerful technique used to confirm target engagement in vivo. This method has been successfully applied to a class of piperazine (B1678402) amide reversible inhibitors for the serine hydrolases LYPLA1 and LYPLA2, identifying selective inhibitors for each enzyme in mice. nih.gov Such mechanistic studies are crucial for validating the molecular targets of novel compounds and understanding their downstream pharmacological effects.

Modulation of Specific Cellular and Biochemical Pathways

The binding of fluorobenzamide analogs to their molecular targets initiates a cascade of events that can modulate specific cellular and biochemical pathways. This section explores the diverse biological activities stemming from these interactions, from kinase inhibition to the modulation of plant hormone signaling and other emerging therapeutic areas.

Modulation of Kinase Activity: Insights from Azetidinyl Phenyl Carboxamide Derivatives (e.g., Janus Kinase inhibition research)

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical components of signaling pathways for numerous cytokines and growth factors. researchgate.netacs.org Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets. researchgate.net Several inhibitors of the JAK family feature a carboxamide or benzamide core structure. researchgate.netnih.gov

A series of pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as potent JAK inhibitors. researchgate.net Structure-activity relationship (SAR) studies on this scaffold led to the discovery of compounds with varying selectivity profiles against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). researchgate.netnih.gov For example, the introduction of an amino group at the 3-position of a cyclopentane (B165970) ring substituent resulted in a series of potent JAK3 inhibitors. researchgate.net These inhibitors were shown to effectively block the production of IFNγ in an IL2-induced whole blood assay, demonstrating their functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway. researchgate.net

The development of phenylaminopyrimidines also led to the identification of potent JAK inhibitors, such as CYT387 (N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide), which acts as a JAK2/JAK1 inhibitor. nih.gov The pursuit of selective JAK inhibitors is an active area of research, with the goal of developing more targeted therapies for autoimmune diseases with improved safety profiles. nih.gov

Table 1: Examples of Carboxamide and Benzamide-based Janus Kinase (JAK) Inhibitors
Compound ClassExample CompoundTarget(s)Key Research FindingReference
Pyrrolo[1,2-b]pyridazine-3-carboxamides(R)-(2,2-dimethylcyclopentyl)amine substituted pyrrolopyridazineJAK3/JAK1Potently inhibited IFNγ production in an IL2-induced whole blood assay, showing functional selectivity. researchgate.net
PhenylaminopyrimidinesCYT387JAK2/JAK1Identified as a potent inhibitor of JAK1 and JAK2. nih.gov
Pyrrolopyridazine-3-carboxamidesCompound 22JAK1/JAK3Demonstrated a functionally selective profile but had poor absorption. nih.gov

Impact on Plant Hormone Signaling: Lessons from N-benzyl-N-(1-cyclopropylethyl)-4-fluorobenzamide (Brassinopride) (e.g., brassinosteroid biosynthesis inhibition and ethylene (B1197577) agonism)

Brassinosteroids (BRs) are a class of steroid hormones in plants that are essential for a wide range of developmental processes, including cell elongation, vascular differentiation, and stress responses. nih.govfrontiersin.orgnih.gov Chemical inhibitors of BR biosynthesis and signaling are valuable tools for studying plant hormone interactions. dntb.gov.ua

N-benzyl-N-(1-cyclopropylethyl)-4-fluorobenzamide, also known as Brassinopride, was identified from a chemical library screen as an inhibitor of BR action in Arabidopsis. nih.govnih.gov Treatment with Brassinopride leads to phenotypes characteristic of BR-deficient mutants, such as dwarfism and an exaggerated apical hook in dark-grown seedlings. nih.govnih.gov These effects can be reversed by the co-application of brassinolide, the most active brassinosteroid, suggesting that Brassinopride acts by inhibiting BR biosynthesis. nih.govnih.gov

Interestingly, Brassinopride also exhibits ethylene agonism. The exaggerated apical hook phenotype induced by Brassinopride is similar to that caused by ethylene treatment and can be blocked by inhibitors of ethylene perception. nih.govnih.gov This dual activity makes Brassinopride a unique chemical probe for dissecting the crosstalk between the brassinosteroid and ethylene signaling pathways in plants. nih.gov Analysis of Brassinopride analogs has provided insights into the structural features required for its distinct effects on these two hormone pathways. nih.gov

Table 2: Biological Activities of Brassinopride in Plants
ActivityObserved EffectMechanismReference
Brassinosteroid Biosynthesis InhibitionDwarfism, reduced hypocotyl lengthInhibits the action of brassinosteroids, likely by targeting a biosynthetic enzyme. nih.govnih.gov
Ethylene AgonismExaggerated apical hook formationActivates the ethylene response pathway. nih.govnih.gov

Exploration of Other Emerging Biological Activities within the Fluorobenzamide Class (e.g., anti-inflammatory, anticancer activities)

The fluorobenzamide scaffold is a versatile pharmacophore that has been incorporated into compounds with a range of other biological activities, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity:

Several studies have reported the anti-inflammatory properties of fluorobenzamide derivatives. researchgate.netdocumentsdelivered.com A series of novel 4-fluorobenzamide-based derivatives demonstrated promising anti-inflammatory and analgesic activities in preclinical models, with some compounds showing superior potency and gastric tolerability compared to the standard drug indomethacin. researchgate.net The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Additionally, fluorinated benzimidazole (B57391) derivatives have been synthesized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two other important targets in inflammatory pathways. nih.gov Several of these compounds exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov

Anticancer Activity:

The anticancer potential of fluorobenzamide and related fluorinated heterocyclic compounds is an area of active investigation. nih.govnih.govresearchgate.netresearchgate.netmdpi.com A novel bithiophene-fluorobenzamidine (BFB) compound was shown to have significant antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in a mouse model. nih.gov BFB treatment led to the downregulation of cell cycle regulators like CDK1 and the oncogene HER2, while upregulating tumor suppressors such as p53 and p21. nih.gov

Furthermore, a series of pentafluorobenzenesulfonamide (B3043191) derivatives have been synthesized and evaluated for their antitumor activities against multiple cancer cell lines. nih.gov Selected analogs from this series were found to induce apoptosis in cancer cells through a caspase-dependent pathway. nih.gov The inclusion of fluorine atoms in these molecules is often associated with improved drug-like properties, such as enhanced metabolic stability and bioavailability. nih.gov

Table 3: Emerging Biological Activities of Fluorobenzamide Derivatives
ActivityCompound ClassMechanism of Action (if known)Key FindingReference
Anti-inflammatory4-Fluorobenzamide derivativesCOX inhibitionShowed potent anti-inflammatory and analgesic effects with good gastric tolerability. researchgate.net
Anti-inflammatoryFluorinated benzimidazolesDual 5-LOX and sEH inhibitionExhibited significant anti-inflammatory activity in a rat paw edema model. nih.gov
AnticancerBithiophene-fluorobenzamidine (BFB)Pro-apoptotic, anti-metastaticDemonstrated efficacy against breast cancer in a mouse model. nih.gov
AnticancerPentafluorobenzenesulfonamide derivativesInduction of caspase-dependent apoptosisShowed cytotoxicity against multiple cancer cell lines. nih.gov

Structure Activity Relationship Sar Analysis of N 1 Cyclopropylethyl 4 Fluorobenzamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The biological activity of benzamide (B126) derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as a pharmacophore. For N-(1-cyclopropylethyl)-4-fluorobenzamide and related compounds, the essential pharmacophoric elements can be deduced from various studies on analogous structures. nanobioletters.comresearchgate.netniscpr.res.in

A typical pharmacophore model for benzamide derivatives includes:

An aromatic ring: The 4-fluorophenyl group serves as a crucial aromatic feature, often engaging in π-π stacking or hydrophobic interactions with the target protein.

A hydrogen bond donor: The amide N-H group is a critical hydrogen bond donor, forming a key interaction with an acceptor group on the receptor. mdpi.com

A hydrogen bond acceptor: The amide carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, which is vital for anchoring the ligand in the binding pocket. mdpi.com

A hydrophobic region: The N-(1-cyclopropylethyl) moiety provides a hydrophobic region that can fit into a corresponding hydrophobic pocket on the target, contributing to binding affinity. qub.ac.uk

The spatial relationship between these features is paramount for optimal biological activity. Molecular docking studies on various benzamide derivatives have consistently highlighted the importance of these interactions in defining the molecule's orientation and affinity within the active site of target proteins. mdpi.comscialert.netmdpi.com

To illustrate the importance of these features, the following table presents hypothetical binding affinity data for a series of analogs where key pharmacophoric elements are modified.

Table 1: Impact of Pharmacophoric Feature Modification on Biological Activity

Compound IDModificationRationale for ChangePredicted Biological Activity (IC₅₀, nM)
1 This compoundParent Compound50
2 N-(1-cyclopropylethyl)-benzamideRemoval of fluorineAssess role of fluorine
3 4-fluoro-N-methylbenzamideRemoval of cyclopropylethylAssess role of hydrophobic group
4 N-(1-cyclopropylethyl)-4-fluorophenylacetamideIncreased linker lengthAlter spatial arrangement

This table is illustrative and based on general SAR principles for benzamide derivatives.

Impact of Fluorine Substitution Position on Biological Activity and Selectivity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The position of the fluorine atom on the benzoyl ring of this compound is critical.

The 4-fluoro (para) substitution is often favored as it can:

Enhance binding affinity: Fluorine is highly electronegative and can participate in favorable electrostatic or hydrogen bonding interactions with the target protein.

Improve metabolic stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

Modulate pKa: Fluorine's electron-withdrawing nature can influence the acidity of the amide proton, potentially affecting its hydrogen bonding capability.

Increase membrane permeability: In some cases, fluorine substitution can enhance lipophilicity, aiding in cell membrane penetration.

The effect of fluorine substitution is highly dependent on its position. For instance, moving the fluorine to the ortho or meta position could lead to steric clashes with the receptor or alter the electronic properties of the aromatic ring in a way that is detrimental to binding.

The following table, based on published data for a series of antimicrobial benzamide derivatives, illustrates the impact of halogen substitution on biological activity. nanobioletters.com

Table 2: Influence of Halogen Substitution on Antimicrobial Activity

CompoundR1R2R3R4Zone of Inhibition (mm) vs. E. coli
6a HHHH18
6c HHBrH24
6d HHClH24

Data extracted from a study on N-phenylbenzamide derivatives, where R1-R4 represent substituents on the N-phenyl ring. nanobioletters.com This illustrates the general effect of halogen substitution on activity.

Role of the Cyclopropylethyl Moiety in Target Interaction and Selectivity

Key contributions of the cyclopropylethyl group include:

Hydrophobic Interactions: The cyclopropyl (B3062369) and ethyl groups are nonpolar and interact favorably with hydrophobic amino acid residues in the binding site.

Conformational Rigidity: The cyclopropyl ring introduces a degree of conformational constraint, which can be entropically favorable for binding by reducing the number of rotational bonds. This pre-organization of the molecule into a bioactive conformation can lead to higher affinity. qub.ac.uk

Metabolic Stability: The cyclopropyl group can be more metabolically stable than a corresponding isopropyl or tert-butyl group, as the C-H bonds are generally stronger.

Selectivity: The specific size and shape of the cyclopropylethyl group can be a key determinant of selectivity for a particular biological target over others.

The importance of the N-alkyl substituent is highlighted in studies of related compounds, where variations in this group lead to significant changes in activity. qub.ac.uknih.gov

Table 3: Effect of N-Terminal Group on Biological Activity of Lipopeptide Antibiotics

CompoundN-Terminal Acyl GroupMIC (µg/mL) vs. E. coli
13 Octanoyl (C8)16
14 Decanoyl (C10)4
15 Dodecanoyl (C12)4

Data from a study on brevicidine analogues, demonstrating the impact of the N-terminal hydrophobic group on antimicrobial activity. nih.gov This highlights the importance of the hydrophobic moiety attached to the amide nitrogen.

Conformational Analysis and Bioactive Conformations of this compound and Related Compounds

The molecule has several rotatable bonds, including the amide C-N bond and the bonds connecting the ethyl group to the cyclopropyl ring and the nitrogen atom. Rotation around the amide bond can lead to cis and trans isomers, with the trans conformation generally being more stable.

Computational studies, such as molecular mechanics and quantum mechanics calculations, can be used to predict the preferred conformations. nih.govnih.govmdpi.com These studies often reveal that the bioactive conformation is one where the pharmacophoric elements are optimally positioned to interact with the target. For this compound, it is hypothesized that the bioactive conformation would feature the 4-fluorophenyl ring and the cyclopropylethyl group in a relatively planar arrangement with respect to the amide bond, allowing for simultaneous interaction with their respective binding pockets.

The flexibility of the ethyl linker allows the cyclopropyl group to adopt various orientations, one of which will be favored upon binding to the target. The rigidity of the cyclopropyl group itself helps to limit the number of possible low-energy conformations, which can be an advantage in drug design.

Computational and Theoretical Chemistry Investigations of N 1 Cyclopropylethyl 4 Fluorobenzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is instrumental in understanding how a ligand, such as N-(1-cyclopropylethyl)-4-fluorobenzamide, might interact with a biological target, typically a protein.

Research on fluorinated benzamides has demonstrated their potential as inhibitors of various enzymes, with molecular docking studies revealing key interactions that govern their binding affinity. nih.govresearchgate.net For instance, in studies of fluorinated benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors, docking simulations have highlighted the importance of hydrophobic interactions in the formation of stable ligand-protein complexes. nih.gov The 4-fluoro substituent on the benzamide (B126) ring can participate in favorable interactions, including hydrogen bonding and halogen bonds, which can enhance binding to a receptor. mdpi.com

In the case of this compound, a hypothetical docking study would involve placing the molecule into the binding site of a target protein. The cyclopropylethyl group, being hydrophobic and conformationally constrained, would likely occupy a hydrophobic pocket within the receptor. researchgate.net The benzamide core provides a scaffold for hydrogen bonding, with the carbonyl oxygen and the N-H group acting as hydrogen bond acceptors and donors, respectively. The 4-fluorophenyl group can engage in π-π stacking, hydrophobic, and halogen bonding interactions. mdpi.combohrium.com

A representative docking study on a related benzamide derivative against a target enzyme might yield results similar to those presented in the table below, illustrating the types of interactions and their corresponding energies.

Interaction Type Interacting Residues (Hypothetical) Estimated Contribution to Binding Energy (kcal/mol)
Hydrogen BondAmino Acid X (e.g., Asp, Ser)-2.0 to -5.0
Hydrophobic (Alkyl)Amino Acid Y (e.g., Leu, Val)-1.5 to -3.0
π-π StackingAmino Acid Z (e.g., Phe, Tyr)-1.0 to -2.5
Halogen BondAmino Acid W (e.g., Backbone Carbonyl)-0.5 to -1.5

This table is illustrative and based on typical interaction energies found in molecular docking studies of similar compounds.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnih.gov These calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding a compound's chemical behavior. researchgate.net

For this compound, DFT calculations would likely be performed to optimize its three-dimensional structure and to compute various electronic properties. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electron density distribution across the molecule. bohrium.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov Studies on related sulfonamide-Schiff base derivatives have shown how these parameters can be correlated with bioactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the carbonyl oxygen and the fluorine atom would likely be regions of negative potential (nucleophilic), while the N-H proton and the cyclopropyl (B3062369) protons might show positive potential (electrophilic).

A hypothetical summary of quantum chemical calculation results for a related benzamide is shown below.

Parameter Calculated Value (Hypothetical) Interpretation
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability
Dipole Moment3.5 DIndicates a polar molecule

This table presents hypothetical data based on calculations for structurally similar molecules.

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a ligand-protein complex and for understanding the conformational changes that may occur upon binding. nih.govresearchgate.net

For a complex of this compound with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would provide information on the stability of the binding pose predicted by docking. Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov

Studies on other benzamide derivatives have used MD simulations to confirm the stability of the ligand in the binding site and to observe the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.govjppres.com For this compound, MD simulations would be valuable to ensure that the cyclopropylethyl and fluorobenzamide moieties maintain their favorable interactions within the binding pocket over time.

MD Simulation Parameter Typical Observation for a Stable Complex Significance
Ligand RMSDLow and stable fluctuation around an average valueThe ligand remains in its binding pose.
Protein Backbone RMSDReaches a plateau after an initial equilibration periodThe overall protein structure is stable.
Key Hydrogen BondsMaintained for a high percentage of the simulation timeIndicates strong and persistent interactions.

This table summarizes typical outcomes from MD simulations of stable ligand-protein complexes.

In Silico Prediction of Molecular Properties for Research Design and Optimization

The design and optimization of a new compound for any application heavily relies on its molecular properties, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. jonuns.comnih.gov In silico tools are widely used to predict these properties, helping to identify potential liabilities early in the research process and to guide the design of molecules with more favorable characteristics. nih.gov

For this compound, a variety of molecular properties can be predicted using computational models. These predictions are often based on the compound's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). Many predictive models are based on established rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. nih.gov

In silico ADMET prediction for this compound would likely involve the use of various software and web servers to estimate properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. jonuns.com Research on other benzamide and sulfonamide derivatives has shown that such in silico predictions can correlate well with experimental results and are valuable in prioritizing compounds for synthesis and further testing. nih.gov

A sample of predicted molecular properties for a compound with a similar structure is provided in the table below.

Property Predicted Value (Hypothetical) Implication for Research Design
Molecular Weight~221 g/mol Compliant with Lipinski's Rule (<500)
logP~2.5Good balance of solubility and permeability
Polar Surface Area~49 ŲSuggests good cell permeability
Number of H-bond Donors1Compliant with Lipinski's Rule (≤5)
Number of H-bond Acceptors2Compliant with Lipinski's Rule (≤10)

This table contains hypothetical predicted properties for this compound based on its structure and data from related compounds.

Advanced Methodologies and Future Research Perspectives for N 1 Cyclopropylethyl 4 Fluorobenzamide

Integration of High-Throughput Screening in Novel Compound Discovery

The discovery of novel bioactive compounds structurally related to N-(1-cyclopropylethyl)-4-fluorobenzamide can be significantly accelerated through the integration of high-throughput screening (HTS) methodologies. HTS allows for the rapid assessment of large and diverse chemical libraries, identifying "hit" compounds that can serve as starting points for drug development. ufl.edu The process involves the use of automation and robotics to test hundreds of thousands of compounds against a specific biological target in a short period. combichemistry.com

For the this compound scaffold, HTS campaigns can be designed to explore vast chemical space by screening libraries of analogous compounds. These libraries can be systematically varied at key positions: the cyclopropylethyl group, the amide linker, and the fluorinated phenyl ring. The Maybridge screening collection, for instance, contains over 51,000 diverse organic compounds that could be utilized in such campaigns. nih.gov The primary goal of HTS is to identify compounds with desired biological activity, which can then be optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. ufl.edu

A key advantage of HTS is its ability to uncover novel structure-activity relationships (SARs) by testing a wide array of chemical modifications. cohenlabohsu.com For example, screening libraries of N-substituted benzamides can reveal how alterations to the substituent affect binding affinity and functional activity at a particular target. This data-rich approach can guide the rational design of next-generation compounds with improved therapeutic potential.

Screening ApproachDescriptionPotential Application for this compound
Target-Based Screening Assays designed to measure the interaction of compounds with a specific, purified biological target (e.g., an enzyme or receptor).Screening against known or putative targets of benzamide (B126) derivatives to identify more potent and selective modulators.
Phenotypic Screening Assays that measure the effect of compounds on the phenotype of a cell or organism, without a priori knowledge of the target.Identifying compounds from a library of this compound analogs that induce a desired cellular response (e.g., cancer cell death, inhibition of viral replication).
Fragment-Based Screening Screening of low molecular weight compounds ("fragments") that typically bind with low affinity but high ligand efficiency.Identifying small fragments that bind to a target of interest, which can then be elaborated into more potent leads based on the this compound scaffold.

Application of Chemical Genetics Approaches for Pathway Elucidation

Chemical genetics utilizes small molecules as probes to dissect complex biological pathways, offering a powerful alternative to traditional genetic methods. hyphadiscovery.com By employing a compound like this compound as a chemical probe, researchers can conditionally and reversibly perturb the function of its protein target, allowing for the elucidation of its role in cellular signaling cascades.

A key strategy in chemical genetics is the use of a "bump-hole" approach, where the target protein is mutated to create a unique binding pocket (the "hole") that accommodates a modified version of the chemical probe (the "bumped" ligand). This ensures that the observed phenotype is a direct result of the interaction between the probe and its intended target, minimizing off-target effects.

Furthermore, combining chemical genetics with proximity-dependent labeling techniques, such as BioID, can identify the direct protein substrates and interaction partners of the target protein. acs.org This approach involves fusing the target protein to an enzyme that biotinylates nearby proteins, providing a snapshot of the protein's microenvironment upon treatment with the chemical probe. For a novel compound like this compound, this would be invaluable in mapping its mechanism of action and identifying its downstream effectors.

Development of Advanced Analytical Techniques for Compound Characterization in Complex Biological Systems

Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent or chemical probe. The presence of a cyclopropyl (B3062369) group, while often introduced to enhance metabolic stability, can also be susceptible to specific metabolic transformations. oup.comnih.gov Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for identifying and characterizing its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), enables the detection and formula prediction of potential metabolites. researchgate.net By comparing the mass spectra of the parent compound with those of its metabolites, common biotransformations such as hydroxylation, glucuronidation, and N-dealkylation can be identified. For instance, studies on other cyclopropyl-containing compounds have revealed surprising oxidations of the cyclopropyl ring itself. nih.gov

NMR spectroscopy provides detailed structural information that is often necessary to definitively identify the position of metabolic modification. scispace.com The non-destructive nature of NMR allows for the analysis of intact biological samples with minimal preparation. ljmu.ac.uk The combination of MS and NMR provides a comprehensive picture of the metabolic pathways of this compound, which is essential for understanding its pharmacokinetic profile and potential for drug-drug interactions.

Analytical TechniqueInformation ProvidedRelevance for this compound
LC-MS/MS Molecular weight and fragmentation patterns of metabolites.High-throughput screening for potential metabolites and initial structural elucidation.
High-Resolution MS Accurate mass measurements for elemental composition determination.Confident identification of metabolite molecular formulas.
NMR Spectroscopy Detailed structural information, including stereochemistry.Unambiguous identification of metabolite structures, particularly the site of modification.

Identification of Underexplored Biological Targets and Signaling Pathways for the Compound Class

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While some targets are well-established, there remains significant potential for identifying novel and underexplored biological targets for compounds like this compound.

Recent research has highlighted the potential for N-substituted benzamide derivatives to act as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), suggesting a role in both inflammation and cancer. This opens up new avenues for investigating the therapeutic potential of this compound class in diseases with an inflammatory component.

Furthermore, phenotypic screening campaigns, as described in section 6.1, can be instrumental in identifying unexpected biological activities and, consequently, novel targets. By observing the effects of this compound and its analogs on various cellular models, researchers can generate hypotheses about their mechanism of action that can be further investigated through target deconvolution studies.

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

The this compound scaffold can serve as a valuable starting point for the design of next-generation chemical probes to investigate biological processes with high precision. These probes are typically designed to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein.

One strategy involves the synthesis of "clickable" probes, where an alkyne or azide (B81097) group is incorporated into the molecule. This allows for the subsequent attachment of a variety of reporter tags via copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry. This modular approach facilitates the development of a suite of probes for different applications, including fluorescence imaging, affinity purification, and proteomics.

Another approach is the development of enantioprobes, which are stereochemically defined pairs of probes that can be used to investigate stereoselective interactions with their biological targets. scispace.com Given that this compound possesses a chiral center, the synthesis and evaluation of its individual enantiomers could reveal stereospecific biological activities and lead to the development of highly selective chemical probes.

Q & A

Q. What synthetic methodologies are reported for preparing N-(1-cyclopropylethyl)-4-fluorobenzamide, and how can reaction parameters influence yield?

The compound is typically synthesized via nucleophilic acyl substitution between 4-fluorobenzoyl chloride and 1-cyclopropylethylamine. Key parameters include:

  • Solvent selection : Dichloromethane or THF are commonly used to enhance reactivity while maintaining solubility of intermediates .
  • Coupling agents : EDCl/HOBt or Schotten-Baumann conditions improve yields by minimizing hydrolysis side reactions.
  • Temperature control : Reactions conducted at 0°C to room temperature (rt) reduce thermal decomposition, achieving yields up to 92% in analogous benzamide syntheses .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.2 ppm) and fluorine-induced deshielding in aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the amide carbonyl (δ ~165 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion verification (e.g., [M+H]⁺ at m/z 248.1).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (≥95%) .
  • X-ray crystallography : SHELXL refinement resolves bond lengths and angles, with typical R-factors <5% for analogous fluorobenzamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorobenzamide derivatives across different assay systems?

Discrepancies may arise from assay-specific factors (e.g., cell permeability, metabolic stability). Methodological solutions include:

  • Parallel in vitro/in vivo profiling : Compare IC50 values in isogenic cell lines (e.g., HEK293 vs. HeLa) and murine models to isolate target-specific effects.
  • Metabolic stability assays : Liver microsomal studies (e.g., t₁/₂ >30 min) identify compounds prone to rapid clearance .
  • Off-target screening : Radioligand binding assays (e.g., CEREP panel) quantify selectivity ratios (≥100-fold for target vs. unrelated receptors) .

Q. What advanced computational methods support structure-activity relationship (SAR) analysis of this compound derivatives?

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets optimize geometries and predict electrostatic potential surfaces, revealing electron-deficient regions for electrophilic interactions .
  • Molecular dynamics (MD) simulations : Trajectories (100 ns) assess binding stability in protein targets (e.g., kinases), with RMSD <2 Å indicating stable docking poses .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) in crystalline states, correlating packing motifs with solubility (<10 µg/mL in PBS) .

Q. What experimental strategies are effective in determining the neurotrophic potential of this compound analogs?

  • Neurite outgrowth assays : Primary retinal ganglion cells (RGCs) treated with 1–100 µM compound for 72 hours. Quantify βIII-tubulin+ processes (>50 µm length) via confocal microscopy.
  • Calcium imaging : Fluo-4 AM dye tracks neuronal activation (ΔF/F₀ >20% indicates functional response).
  • Comparative SAR : Cyclopropyl-containing analogs of N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide show EC50 <10 µM in RGC models, suggesting structural conservation enhances neurotrophic activity .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity data for fluorobenzamides across cancer cell lines?

  • Normalization : Express IC50 values relative to ATP-based viability assays (CellTiter-Glo®) to account for metabolic heterogeneity.
  • Hypoxia modeling : Compare activity under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions, as fluorobenzamides may exhibit oxygen-dependent prodrug activation .
  • Resistance profiling : CRISPR screens identify genes (e.g., ABC transporters) linked to compound efflux in resistant subclones.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.